4-Ethyl-2-methoxy-5-propylphenol
Overview
Description
4-Ethyl-2-methoxy-5-propylphenol is an organic compound with the molecular formula C12H18O2. It is a phenolic compound, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its distinctive smoky and spicy aroma, making it a valuable component in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-2-methoxy-5-propylphenol can be synthesized through various methods, including the selective hydrodeoxygenation of lignin-derived phenolic compounds. This process involves the use of supported metal catalysts, such as ruthenium (Ru) or gold (Au), under specific reaction conditions like temperature and hydrogen pressure .
Industrial Production Methods
In industrial settings, this compound is often produced from lignin, a complex organic polymer found in the cell walls of plants. The depolymerization of lignin yields a mixture of aromatic compounds, including phenols, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methoxy-5-propylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming compounds like quinones.
Reduction: The aromatic ring can be hydrogenated to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium (Pd) or platinum (Pt) is typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Quinones and other carbonyl-containing compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted aromatic compounds.
Scientific Research Applications
4-Ethyl-2-methoxy-5-propylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methoxy-5-propylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: It modulates the activity of enzymes and signaling pathways involved in inflammation.
Comparison with Similar Compounds
4-Ethyl-2-methoxy-5-propylphenol can be compared with other phenolic compounds such as:
Eugenol (2-Methoxy-4-(2-propenyl)phenol): Known for its clove-like aroma and used in dental analgesics.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Widely used as a flavoring agent with a sweet vanilla aroma.
Guaiacol (2-Methoxyphenol): Has a smoky aroma and is used in the production of synthetic flavors and fragrances.
The uniqueness of this compound lies in its specific combination of ethyl, methoxy, and propyl groups, which contribute to its distinctive aroma and chemical properties .
Properties
IUPAC Name |
4-ethyl-2-methoxy-5-propylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-6-10-7-11(13)12(14-3)8-9(10)5-2/h7-8,13H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRVLWNDJFHKDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1CC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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